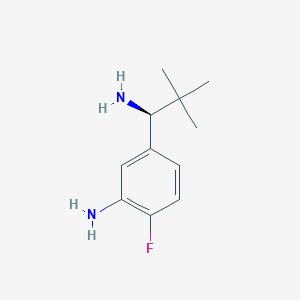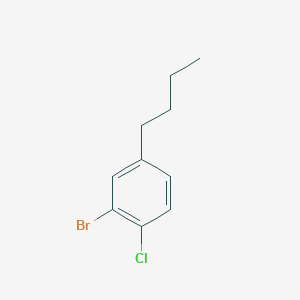
5,10,15,20-Tetraphenylporphyrin nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10,15,20-Tetraphenylporphyrin nickel: is a metalloporphyrin compound where a nickel ion is coordinated to the nitrogen atoms of the tetraphenylporphyrin macrocycle. This compound is known for its stability and unique electronic properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetraphenylporphyrin nickel typically involves the reaction of 5,10,15,20-Tetraphenylporphyrin with a nickel salt, such as nickel(II) acetate, in a suitable solvent like chloroform or dichloromethane. The reaction is often carried out under reflux conditions to ensure complete complexation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using microwave-assisted techniques. This method offers advantages such as reduced reaction times and increased yields .
Chemical Reactions Analysis
Types of Reactions: 5,10,15,20-Tetraphenylporphyrin nickel undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) complexes.
Reduction: It can be reduced to form nickel(I) complexes.
Substitution: It can undergo substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligands like pyridine and imidazole are commonly used in substitution reactions.
Major Products:
Oxidation: Nickel(III) tetraphenylporphyrin.
Reduction: Nickel(I) tetraphenylporphyrin.
Substitution: Various substituted nickel tetraphenylporphyrin complexes.
Scientific Research Applications
5,10,15,20-Tetraphenylporphyrin nickel has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Used in the development of sensors and as a component in photovoltaic cells.
Mechanism of Action
The mechanism of action of 5,10,15,20-Tetraphenylporphyrin nickel involves its ability to coordinate with various substrates through its central nickel ion. This coordination can facilitate electron transfer processes, making it an effective catalyst. The compound can also generate reactive oxygen species when exposed to light, which is the basis for its use in photodynamic therapy .
Comparison with Similar Compounds
- 5,10,15,20-Tetraphenylporphyrin cobalt
- 5,10,15,20-Tetraphenylporphyrin iron
- 5,10,15,20-Tetraphenylporphyrin copper
- 5,10,15,20-Tetraphenylporphyrin zinc
Comparison:
- 5,10,15,20-Tetraphenylporphyrin nickel is unique due to its specific electronic properties and stability, which make it particularly effective as a catalyst and in photodynamic therapy.
- 5,10,15,20-Tetraphenylporphyrin cobalt and iron are also used as catalysts but have different electronic properties and reactivity.
- 5,10,15,20-Tetraphenylporphyrin copper and zinc are studied for their photophysical properties and potential applications in light-harvesting systems .
Properties
Molecular Formula |
C44H28N4Ni |
|---|---|
Molecular Weight |
671.4 g/mol |
IUPAC Name |
nickel(2+);5,10,15,20-tetraphenylporphyrin-22,24-diide |
InChI |
InChI=1S/C44H28N4.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28H;/q-2;+2 |
InChI Key |
CXIRWLOIAQYBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)


![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)

![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)


![N-(4-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B15202029.png)



